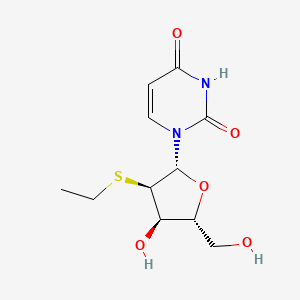

2'-S-Ethyl-2'-thiouridine

Description

Structure

3D Structure

Properties

CAS No. |

83087-97-2 |

|---|---|

Molecular Formula |

C11H16N2O5S |

Molecular Weight |

288.32 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3-ethylsulfanyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5S/c1-2-19-9-8(16)6(5-14)18-10(9)13-4-3-7(15)12-11(13)17/h3-4,6,8-10,14,16H,2,5H2,1H3,(H,12,15,17)/t6-,8-,9-,10-/m1/s1 |

InChI Key |

CRKUWVCPWCOBRX-PEBGCTIMSA-N |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Canonical SMILES |

CCSC1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Origin of Product |

United States |

Conformational Analysis and Structural Impact of 2 S Ethyl 2 Thiouridine Incorporation in Nucleic Acids

Influence of the 2'-S-Ethyl Moiety on Ribose Conformation and Pseudorotation Preferences

The introduction of a 2-thio modification, as seen in 2-thiouridine (B16713) (s²U), has a well-documented effect on the conformation of the ribose or deoxyribose sugar. oup.comoup.com This modification biases the sugar pucker towards the C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes and some DNA:RNA hybrids. oup.comoup.comresearchgate.net This preorganization of the sugar into a conformation that is favorable for duplex formation is a key factor in the stabilizing effects of this modification. nih.govnih.gov

Effects on Nucleobase Tautomerism and Hydrogen Bonding Networks within Duplexes

Nucleobase tautomerism, the process by which protons shift their positions on the nucleobase, can significantly impact the hydrogen-bonding patterns essential for the structure and function of nucleic acids. frontiersin.org The replacement of the C2-oxygen with sulfur in 2-thiouridine derivatives influences the electronic properties of the uracil (B121893) base, which can affect its hydrogen bonding capabilities. oup.comresearchgate.net

The sulfur atom in the 2-position of s²U is less electronegative than oxygen, which weakens its ability to act as a hydrogen bond acceptor. researchgate.net This has a significant impact on the stability of non-canonical base pairs, such as the U:G wobble pair. In a standard U:G wobble pair, a hydrogen bond forms between the O2 of uridine (B1682114) and the N1-H of guanine. The substitution with sulfur weakens this interaction, thus destabilizing the s²U:G wobble pair. researchgate.net

Impact on the Overall Helical Conformation of Modified RNA and DNA Duplexes

The stabilization of the A-form helix is a direct consequence of the preferred C3'-endo sugar pucker induced by the 2-thio modification. oup.comoup.com This preorganization of the sugar moiety contributes to a more rigid and well-defined helical structure. oup.com Circular dichroism (CD) spectroscopy of single-stranded RNA containing s²U confirms the adoption of an A-form helical conformation even before duplex formation. oup.comnih.gov

Alterations in Duplex and Triplex Thermodynamic Stability due to 2'-S-Ethyl-2'-thiouridine

The incorporation of this compound and its parent compound, 2-thiouridine (s²U), significantly enhances the thermodynamic stability of nucleic acid duplexes. nih.govcapes.gov.br This increased stability is a multifactorial phenomenon arising from the conformational and electronic changes induced by the 2-thio modification.

The stabilizing effect of 2-thiolation is not uniform across all base pairings. It has been consistently shown that s²U stabilizes U:A base pairs. nih.govcapes.gov.brsemanticscholar.org Thermodynamic studies using isothermal titration calorimetry (ITC) and UV thermal denaturation have demonstrated that duplexes containing s²U:A pairs are more stable than their unmodified U:A counterparts. nih.gov For example, in one study, the incorporation of a single s²U in a pentamer RNA duplex led to an increase in the melting temperature (Tm) of 11.7°C compared to the unmodified duplex. oup.comnih.govresearchgate.net

Interestingly, an unusual and stable base pair can form between two 2-thiouridine residues (s²U:s²U). nih.govnih.govuchicago.edu This self-pairing is surprisingly stable, with a thermodynamic stability comparable to that of a native A:U base pair. nih.govnih.gov Crystal structures reveal that the s²U:s²U pair can adopt a geometry similar to a U:U pair, with a C=S···H-N hydrogen bond replacing the C=O···H-N bond. nih.gov Despite this stability, the formation of s²U:s²U pairs during processes like nonenzymatic RNA copying is outcompeted by the correct A:s²U pairing, thus maintaining fidelity. nih.gov

The table below summarizes the thermodynamic parameters for different RNA duplexes, highlighting the stabilizing effect of 2-thiouridine.

| Duplex | Tm (°C) | ΔG° (kcal/mol) |

| Unmodified (U-containing) | 19.0 | -2.8 |

| 2-Thiouridine (s²U-containing) | 30.7 | -4.8 |

| 4-Thiouridine (B1664626) (s⁴U-containing) | 14.5 | -2.2 |

| Data from a study on pentamer RNA duplexes complexed with a 2'-O-methyl-ribonucleotide complementary strand. oup.comnih.gov |

Advanced Spectroscopic and Crystallographic Studies of this compound-Modified Nucleic Acids

A variety of advanced analytical techniques have been employed to elucidate the detailed structural and thermodynamic consequences of incorporating 2-thiouridine and its derivatives into nucleic acids. These methods provide critical insights at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the solution-state structure and dynamics of these modified nucleic acids. oup.comnih.govnih.gov ¹H NMR studies have been used to monitor the imino protons involved in hydrogen bonding, confirming the formation of stronger hydrogen bonds in s²U:A pairs compared to U:A pairs. oup.com 2D NMR techniques, such as ROESY, have been used to confirm the A-form helical conformation in solution. oup.comnih.gov Furthermore, NMR has been crucial in determining the conformational preferences of the sugar pucker, quantifying the increased population of the C3'-endo conformation in s²U-containing oligonucleotides. oup.com

Thermodynamic analyses, primarily through UV thermal denaturation and Isothermal Titration Calorimetry (ITC), have quantified the stabilizing effects of 2-thio modifications. oup.comnih.govnih.gov UV melting experiments, which measure the melting temperature (Tm) of a duplex, have consistently shown a significant increase in Tm for s²U-containing duplexes. oup.comoup.comnih.gov ITC provides a more complete thermodynamic profile, allowing for the determination of changes in enthalpy (ΔH) and entropy (ΔS) upon duplex formation. nih.gov These studies have revealed that the stabilization conferred by s²U is largely entropic in origin, resulting from the preorganization of the single strand. nih.gov

Interactions of 2 S Ethyl 2 Thiouridine with Biomolecular Systems

Effects on Ribonucleic Acid (RNA) Metabolism and Processing Pathways

The introduction of a 2'-S-ethyl group into the uridine (B1682114) nucleoside can profoundly impact the behavior of RNA molecules, affecting everything from the accuracy of protein synthesis to the stability of the RNA itself.

The modification of uridine at the 2-position, such as with a thio group (2-thiouridine), is known to play a critical role in the efficiency and fidelity of protein synthesis. nih.govnih.gov This modification, particularly when it occurs at the wobble position (position 34) of a transfer RNA (tRNA) anticodon, enhances the recognition of the corresponding codon on a messenger RNA (mRNA) molecule. nih.govnih.gov The 2-thio group in 2-thiouridine (B16713) (s2U) helps to stabilize the U:A base pair and destabilize the U:G wobble pair, which can lead to more accurate translation. caymanchem.com

Specifically, the presence of s2U at the wobble position can enhance the binding affinity of the tRNA to the ribosome A-site for specific codons. nih.govnih.gov For example, in E. coli, the 2-thio modification on tRNA for glutamine enhances its binding to both CAA and CAG codons. nih.gov This modification has been shown to be crucial for preventing frameshifting during translation, thereby maintaining the correct reading frame of the genetic code. nih.govnih.gov While direct studies on 2'-S-Ethyl-2'-thiouridine are limited, the established principles of 2-thiouridine modifications suggest that the ethyl group at the 2'-position would likely further influence the conformational properties of the nucleoside, potentially fine-tuning the codon-anticodon interaction.

The substitution of the 2'-hydroxyl group with an S-ethyl group has a significant impact on the structural stability of RNA. The 2-thiolation of uridine has been demonstrated to increase the thermal stability of RNA duplexes. nih.govnih.gov In one study, an RNA duplex containing 2-thiouridine (s2U) exhibited a melting temperature (Tm) of 30.7°C, which was significantly higher than the 19.0°C Tm of the unmodified control duplex. nih.govnih.gov This stabilizing effect is attributed to the altered electronic and steric properties of the thiolated nucleobase. capes.gov.br

Table 1: Impact of Uridine Modifications on RNA Duplex Melting Temperature (Tm)

A key feature of oligonucleotides modified with this compound is their enhanced resistance to degradation by ribonucleases (RNases). nih.gov RNases are enzymes that break down RNA, and their activity can limit the therapeutic potential of RNA-based drugs. nih.govnih.gov Modifications at the 2'-position of the ribose sugar are a common strategy to confer nuclease resistance. nih.govnih.gov

The replacement of the 2'-hydroxyl group, which is often recognized by RNases, with the bulkier and more chemically distinct S-ethyl group sterically hinders the approach of the enzyme to the phosphodiester backbone. nih.gov This increased resistance to nucleases is a desirable property for antisense oligonucleotides and siRNAs, as it prolongs their half-life in a biological system, allowing them to exert their therapeutic effects for a longer duration. nih.govnih.gov Studies on related 2'-O-ethyl modifications have shown a significant increase in nuclease resistance, suggesting a similar or even more pronounced effect for the 2'-S-ethyl group. nih.gov

Interactions with Nucleic Acid Polymerases and Reverse Transcriptases

The ability of this compound to be recognized and utilized by nucleic acid polymerases is crucial for its application in various molecular biology techniques and as a potential antiviral agent.

The triphosphate form of this compound can serve as a substrate for various nucleic acid polymerases, including DNA polymerases and reverse transcriptases. trilinkbiotech.comresearchgate.net For instance, 2-thiouridine-5'-triphosphate (s2UTP) can substitute for the natural uridine triphosphate (UTP) in reactions catalyzed by several DNA polymerases. trilinkbiotech.com The triphosphate of a related compound, 4'-thio-5-ethyl-2'-deoxyuridine, has been shown to be a good substrate for human DNA polymerase α and the reverse transcriptases of HIV and avian myeloblastosis virus. researchgate.net

The incorporation of modified nucleotides like this compound can affect the fidelity and processivity of nucleic acid polymerases. nih.govnih.govnih.gov Fidelity refers to the accuracy of the polymerase in incorporating the correct nucleotide, while processivity is the number of nucleotides the enzyme can add before dissociating from the template. nih.govnih.gov

The presence of a 2-thio modification has been shown to enhance the fidelity of nonenzymatic RNA primer extension. caymanchem.com In enzymatic reactions, the altered base pairing properties of the 2-thiouracil (B1096) moiety can influence the accuracy of the polymerase. rsc.org The bulky 2'-S-ethyl group may also impact the enzyme's ability to proofread and correct errors, potentially leading to an altered mutation rate.

Processivity can also be affected. The chemical nature of the 2'-substituent can influence the interaction between the polymerase and the nucleic acid duplex, potentially causing the enzyme to dissociate more frequently and thus reducing the length of the synthesized strand. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Potential Interactions with DNA-Modifying Enzymes and DNA-Binding Proteins

Extensive research into the biomolecular interactions of this compound, specifically concerning its direct engagement with DNA-modifying enzymes and DNA-binding proteins, has not yielded specific data within the reviewed scientific literature. The current body of research primarily focuses on the parent compound, 2-thiouridine (s²U), and its various other derivatives. The insights gleaned from these related compounds provide a foundational understanding of how a thio-modification at the C2 position of uridine can influence interactions with enzymatic systems that handle nucleic acids. The following sections summarize the known interactions of these related thiouridines, which may offer a proxy for understanding the potential, though unconfirmed, behavior of this compound.

The biosynthesis and modification of thiouridines are complex processes involving a cascade of specialized enzymes. In bacteria, the synthesis of 2-thiouridine in tRNA is a well-documented process. For instance, in Escherichia coli, the formation of 5-methylaminomethyl-2-thiouridine (B1677369) at position 34 of certain tRNAs is catalyzed by the tRNA thiouridylase MnmA. pnas.org This process involves the activation of the target uridine base via ATP to form an adenylated intermediate, which is then attacked by a persulfide sulfur donor. pnas.org The sulfur itself is initially derived from cysteine by the cysteine desulfurase IscS and transferred to MnmA, a process that can be facilitated by sulfur-carrier proteins. pnas.orgnih.gov A similar pathway exists in thermophilic bacteria for the synthesis of 2-thiouridine at position 54 of tRNA, which is crucial for their survival at high temperatures. This modification is carried out by the combined action of the 2-thiouridine synthetase TtuA and the sulfur carrier protein TtuB. pnas.org Notably, TtuA is an iron-sulfur protein that requires a [4Fe-4S] cluster for its enzymatic activity. pnas.org

In other bacteria, such as Bacillus subtilis, a more streamlined pathway for 2-thiouridine biosynthesis has been identified. This system does not involve the intermediate sulfur relay proteins found in E. coli. Instead, the cysteine desulfurase YrvO is thought to directly transfer sulfur to the thiouridylase MnmA, which then catalyzes the formation of 2-thiouridine in tRNA. nih.gov This modification is vital for translational fidelity, as the presence of 2-thiouridine in the wobble position of the anticodon loop enhances the stability of codon-anticodon pairing and helps to maintain the correct reading frame during protein synthesis. nih.gov

Beyond biosynthesis, other enzymes have been shown to interact with thiouridine derivatives. For example, the recombinant tRNA selenouridine synthase (SelU) from E. coli has demonstrated the ability to catalyze the geranylation of 2-thiouridine-containing RNA. nih.gov This reaction, which is dependent on the presence of magnesium ions, suggests that enzymes involved in other types of nucleic acid modifications can recognize and act upon thiolated nucleosides. nih.gov Furthermore, studies with E. coli nucleoside phosphorylases have shown that these enzymes can process certain 2-thiouridine derivatives. Specifically, 2-thiouridine and 2-thiothymidine (B559671) are recognized as substrates by both uridine phosphorylase (UP) and thymidine (B127349) phosphorylase (TP), while 6-methyl-2-thiouridine is not. nih.gov This indicates a degree of specificity in the interaction between these metabolic enzymes and thiolated pyrimidines.

While these findings highlight the intricate relationship between various thiouridine compounds and a range of enzymes, it is crucial to reiterate that direct experimental evidence for the interaction of This compound with DNA-modifying enzymes or DNA-binding proteins remains to be established. The ethyl group at the 2'-S position represents a distinct chemical entity whose influence on these interactions cannot be directly extrapolated from existing data on other 2-thiouridine derivatives.

Interactive Data Table: Enzymes Interacting with 2-Thiouridine and its Derivatives

| Enzyme | Organism | Substrate(s) | Function | Key Findings |

| MnmA (tRNA thiouridylase) | Escherichia coli | tRNA, ATP, Sulfur donor | Biosynthesis of 5-methylaminomethyl-2-thiouridine in tRNA. pnas.org | Catalyzes the thiolation of uridine at position 34 of tRNA. pnas.orgnih.gov |

| IscS (Cysteine desulfurase) | Escherichia coli | L-cysteine | Provides sulfur for various biosynthetic pathways, including 2-thiouridine synthesis. pnas.orgnih.gov | Extracts sulfur from cysteine to be transferred to MnmA. pnas.org |

| TtuA (2-thiouridine synthetase) | Thermophilic bacteria | tRNA, ATP, TtuB | Synthesis of 2-thiouridine at position 54 of tRNA. pnas.org | Is a [4Fe-4S] cluster-containing protein. pnas.org |

| TtuB (Sulfur carrier protein) | Thermophilic bacteria | Sulfur | Acts as a sulfur donor to TtuA. pnas.org | Works in conjunction with TtuA for tRNA thiolation. pnas.org |

| YrvO (Cysteine desulfurase) | Bacillus subtilis | L-cysteine | Provides sulfur for 2-thiouridine synthesis. nih.gov | Believed to directly transfer sulfur to MnmA. nih.gov |

| SelU (tRNA selenouridine synthase) | Escherichia coli | 2-thiouridine-containing RNA, Geranyl pyrophosphate | Geranylation of 2-thiouridine in tRNA. nih.gov | Activity is magnesium-dependent. nih.gov |

| Uridine Phosphorylase (UP) | Escherichia coli | 2-Thiouridine, 2-Thiothymidine | Phosphorolysis of nucleosides. nih.gov | Recognizes 2-thiouridine and 2-thiothymidine as substrates. nih.gov |

| Thymidine Phosphorylase (TP) | Escherichia coli | 2-Thiouridine, 2-Thiothymidine | Phosphorolysis of nucleosides. nih.gov | Recognizes 2-thiouridine and 2-thiothymidine as substrates. nih.gov |

Molecular Mechanisms and Functional Consequences of 2 S Ethyl 2 Thiouridine Modifications

Mechanistic Basis for Biological Modulation by Thionucleoside Analogs

The introduction of a thioether linkage at the 2'-position of the ribose sugar in uridine (B1682114) profoundly influences its biological properties. The following sections delve into the specific mechanisms by which these analogs, including by extension 2'-S-Ethyl-2'-thiouridine, exert their effects.

Interference with Viral Replication Cycles through RNA Synthesis Inhibition

Thionucleoside analogs have emerged as potent inhibitors of viral replication, particularly for positive-sense single-stranded RNA (ssRNA+) viruses. The primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication. pnas.orgnih.govbioworld.com

Studies on 2-thiouridine (B16713) (s2U), a closely related compound, have demonstrated its broad-spectrum antiviral activity against a range of ssRNA+ viruses, including Dengue virus (DENV), Zika virus (ZIKV), and SARS-CoV-2. pnas.orgnih.govnih.govelsevierpure.comconsensus.app Once inside the cell, s2U is metabolized into its triphosphate form, s2UTP. This analog then acts as a substrate for the viral RdRp. The incorporation of s2UTP into the nascent viral RNA chain leads to the stalling of the polymerase, thereby terminating RNA synthesis and halting viral replication. pnas.orgucv.ve The antiviral activity of s2U can be reversed by the addition of excess exogenous pyrimidine (B1678525) ribonucleosides, confirming its role as a pyrimidine analog that competes with natural nucleosides. pnas.orgucv.ve

An escape mutant of DENV2 with a substitution in the NS5 protein, which contains the RdRp domain, has been identified, further supporting the direct interaction between the thionucleoside and the viral polymerase. biorxiv.org The efficacy of s2U in reducing viral load and improving survival rates has been demonstrated in animal models of DENV2 and SARS-CoV-2 infection. pnas.orgbioworld.comresearchgate.net Given these findings, it is highly probable that this compound would exert a similar inhibitory effect on viral RdRp, potentially with altered potency or selectivity due to the presence of the ethyl group.

Conformational Preorganization as a Driver of Enhanced Biological Recognition

The substitution at the 2'-position of uridine with a sulfur-containing group, such as in this compound, has a significant impact on the conformational preference of the ribose sugar. Native ribonucleosides exist in a dynamic equilibrium between two major sugar pucker conformations: C2'-endo and C3'-endo. The C3'-endo conformation is characteristic of A-form RNA helices, which are the predominant form of double-stranded RNA.

The 2-thiouridine (s2U) modification has been shown to favor the C3'-endo conformation. nih.govoup.com This "preorganization" of the sugar pucker stabilizes the A-form helical structure of RNA duplexes. oup.com This conformational rigidity enhances the stacking interactions between adjacent bases and contributes to increased thermodynamic stability of the RNA duplex. oup.comacs.org The stabilization of the C3'-endo conformation is also believed to play a role in the enhanced biological recognition of s2U-modified RNA, as seen in the context of tRNA anticodon-codon interactions. nih.govacs.orgnih.gov The presence of the 2-thio group can influence the local structure of RNA, which in turn can affect its interaction with proteins and other nucleic acids. nih.gov The S-ethyl group in this compound would likely further influence these conformational preferences, potentially leading to even greater stability or altered recognition properties.

Role in Non-Enzymatic RNA Copying and Implications for Prebiotic Chemistry

The enhanced stability and fidelity conferred by 2-thiouridine modifications have significant implications for theories on the origin of life, particularly in the context of a prebiotic "RNA world." Non-enzymatic RNA replication is a plausible mechanism for the propagation of genetic information before the evolution of protein enzymes. However, the non-enzymatic copying of mixed-sequence RNA templates using canonical nucleotides is often slow and prone to errors. acs.org

The substitution of uridine with 2-thiouridine (s2U) has been shown to significantly improve both the rate and fidelity of non-enzymatic RNA primer extension. nih.govacs.org This is attributed to the enhanced stability of the s2U:A base pair and the conformational preorganization of the s2U nucleotide, which favors the A-form helix required for efficient polymerization. nih.govnih.gov Furthermore, the 2-thiolation of uridine disfavors wobble base pairing with guanosine (B1672433), leading to fewer errors during template copying. nih.gov

Implications for RNA Interference (RNAi) and Gene Silencing Mechanisms

RNA interference (RNAi) is a powerful cellular mechanism for gene silencing that is mediated by small interfering RNAs (siRNAs). youtube.com The therapeutic potential of siRNAs has driven extensive research into chemical modifications that can enhance their stability, potency, and specificity. The introduction of thionucleosides, including those related to this compound, into siRNA duplexes has been explored as a means to improve their properties. nih.govnih.govnih.govnih.govnih.govnih.govcsic.es

Modulation of Cellular Signaling Pathways through Nucleoside Analog Interactions (e.g., P2Y receptor agonists by related thiouridines)

Extracellular nucleotides and their analogs can act as signaling molecules by activating a family of G protein-coupled receptors known as P2Y receptors. nih.govnih.gov There are eight subtypes of P2Y receptors in mammals, each with a distinct agonist selectivity profile. nih.gov These receptors are involved in a wide range of physiological and pathophysiological processes, including neurotransmission, inflammation, and cell growth. nih.govnih.gov

While direct studies on the interaction of this compound with P2Y receptors are limited, the known activity of related thiouridine analogs suggests a potential for such interactions. P2Y receptors can be broadly categorized based on their preference for adenine (B156593) or uridine nucleotides. nih.gov For instance, the P2Y2, P2Y4, and P2Y6 receptors are activated by uridine nucleotides. nih.gov The development of synthetic agonists with enhanced stability against degradation by extracellular nucleotidases is a key area of research for targeting these receptors therapeutically. nih.gov

The chemical modifications inherent in thionucleosides like this compound could influence their binding affinity and efficacy at P2Y receptor subtypes. The nature of the substituent at the 2'-position can modulate the interaction with the receptor binding pocket, potentially leading to subtype-selective agonism or antagonism. Therefore, it is plausible that this compound could act as a modulator of P2Y receptor-mediated signaling pathways, a hypothesis that warrants further investigation.

Advanced Research Avenues and Prospects for 2 S Ethyl 2 Thiouridine

Design and Synthesis of Next-Generation 2'-S-Ethyl-2'-thiouridine Derivatives with Tailored Biological Activities

The synthesis of this compound and its derivatives is a key step toward unlocking their potential. Drawing inspiration from established synthetic routes for analogous 2'-O-alkyl-2-thiouridine compounds, researchers can devise robust strategies for the preparation of these novel nucleosides. acs.orgnih.gov The synthesis would likely involve the selective alkylation of a suitably protected 2'-thiouridine precursor. The ethylthio moiety could be introduced using reagents like ethyl iodide or diethyl sulfate (B86663) under controlled basic conditions.

Further diversification of the this compound scaffold could lead to a library of derivatives with fine-tuned properties. Modifications could be introduced at various positions of the nucleobase or the sugar moiety. For instance, alterations at the C5 position of the uracil (B121893) base are known to influence base pairing and stacking interactions. Combining the 2'-S-ethyl modification with other known functional groups could yield derivatives with enhanced biological stability, specific binding affinities, or unique fluorescent properties. These "double-headed" or multiply modified nucleosides are gaining traction for their potential in studying complex nucleic acid structures and as antimicrobial agents. beilstein-journals.org

The tailored biological activities of these next-generation derivatives could be directed toward several therapeutic areas. For example, modified nucleosides are integral to the development of antisense oligonucleotides and small interfering RNAs (siRNAs). The incorporation of this compound could enhance the nuclease resistance and binding affinity of these therapeutic nucleic acids, potentially leading to improved efficacy and duration of action. The judicious placement of 2'-O-methyl-2-thiouridine residues has already shown promise in developing active siRNAs in mammalian cells, suggesting a similar potential for 2'-S-ethylated counterparts. nih.gov

Development of this compound as a Biochemical Probe for Nucleic Acid Structure and Dynamics Studies

Modified nucleosides are invaluable tools for probing the intricate structures and dynamic behaviors of DNA and RNA. 2-thiouridine (B16713) (s2U) is well-known for its ability to stabilize U:A base pairs while destabilizing U:G wobble pairs, making it a powerful tool for enhancing the specificity of nucleic acid hybridization. glpbio.com This property is attributed to the unique electronic and steric characteristics of the 2-thiocarbonyl group, which favors the C3'-endo conformation of the ribose, pre-organizing the sugar for A-form helical structures typical of RNA duplexes. nih.gov

It is hypothesized that this compound would retain and possibly amplify these desirable properties. The ethylthio group at the 2'-position could further rigidify the sugar pucker, leading to even greater stabilization of RNA duplexes. This enhanced stability would be particularly beneficial for studying transient or weak nucleic acid interactions that are otherwise difficult to detect.

The development of this compound as a biochemical probe would involve its incorporation into synthetic oligonucleotides. These modified probes could then be used in a variety of biophysical assays, such as thermal melting (Tm) studies, circular dichroism (CD) spectroscopy, and isothermal titration calorimetry (ITC), to quantify the thermodynamic effects of the modification on duplex stability and specificity. The significant increase in the melting temperature of RNA duplexes containing 2-thiouridine compared to unmodified uridine (B1682114) highlights the potential for this compound to serve as a potent stabilizing agent. nih.gov

| Duplex | Melting Temperature (Tm) in °C | Reference |

| Unmodified U-containing duplex | 19.0 | nih.gov |

| s2U-containing duplex | 30.7 | nih.gov |

| s4U-containing duplex | 14.5 | nih.gov |

| This table presents experimental data for 2-thiouridine (s2U) and 4-thiouridine (B1664626) (s4U) as a reference for the potential effects of this compound. |

Integration of this compound into Advanced Molecular Biology Tools and Methodologies

The unique properties of this compound make it an attractive candidate for integration into a range of advanced molecular biology tools. One promising area is in the field of RNA interference (RNAi). The stability and specificity of siRNAs are critical for their gene-silencing activity. Incorporating this compound into siRNA strands could enhance their resistance to degradation by cellular nucleases and improve their target-binding affinity, leading to more potent and durable gene knockdown.

In the realm of diagnostics, oligonucleotides modified with this compound could be employed as high-affinity capture probes in microarray-based assays or as components of nucleic acid-based biosensors. The enhanced binding strength conferred by this modification could lead to increased sensitivity and specificity in the detection of target DNA or RNA sequences.

Furthermore, the study of tRNA biology stands to benefit from the availability of this compound. 2-thiouridine and its derivatives are naturally found in the anticodon loop of tRNAs, where they play a crucial role in ensuring accurate codon recognition and maintaining the reading frame during protein synthesis. asm.org The synthesis of tRNA molecules containing this compound at specific positions would allow researchers to dissect the precise structural and functional roles of 2'-modifications in the complex process of translation.

Interdisciplinary Research Integrating Computational Chemistry and Biophysics with Experimental Studies of this compound

Computational studies can predict how the ethylthio group affects sugar puckering, backbone torsion angles, and solvent interactions. These predictions can then be validated and refined through experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information on oligonucleotides containing this compound in solution. nih.gov High-resolution crystal structures of RNA duplexes with s2U:s2U pairs have provided valuable insights into their base-pairing geometry and stacking interactions, and similar studies with this compound would be highly informative. acs.orguchicago.edu

Biophysical methods such as UV thermal denaturation and ITC can provide crucial thermodynamic data on the stability of duplexes containing the modified nucleoside. nih.gov These experimental results, in turn, can be used to benchmark and improve the accuracy of the computational models. This iterative cycle of prediction and experimental verification will be instrumental in building a comprehensive model of how this compound modulates nucleic acid properties and will guide the rational design of novel derivatives with desired characteristics.

Q & A

Basic: What synthetic methodologies are established for 2'-S-Ethyl-2'-thiouridine, and which analytical techniques validate its structural integrity?

Answer:

Synthesis typically involves functionalization of uridine derivatives via thiolation and alkylation. Oxidative/reductive desulfurization strategies (e.g., using 2'-S-aryl precursors) are common, though side reactions like C5-halogenation may occur . Critical analytical methods include:

- NMR spectroscopy for confirming substitution patterns at the 2'-position.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography to resolve stereochemical ambiguities.

For reproducibility, document reaction conditions (e.g., fluoride sources, oxidants) and characterize byproducts systematically.

Advanced: How can researchers reconcile contradictory outcomes in fluorination attempts of this compound derivatives?

Answer:

Fluorination challenges often arise from competing pathways (e.g., C5-halogenation vs. C2'-fluorination). To address contradictions:

- Optimize reaction parameters : Test alternative fluoride sources (e.g., DAST, Deoxo-Fluor) and control temperature/pH to minimize side reactions.

- Monitor intermediates : Use HPLC-MS or 19F-NMR to track fluorination progress.

- Electrochemical analysis : Cyclic voltammetry can identify redox-sensitive intermediates that hinder fluorination .

Document failed attempts rigorously to refine mechanistic models.

Basic: How is this compound applied in RNA-protein interaction studies?

Answer:

Its thioether group enables photoactivation, akin to 4'-thiouridine in PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation). Key steps:

- UV crosslinking : Irradiate cells to covalently link RNA-binding proteins to modified RNA.

- Immunoprecipitation : Use antibodies to isolate RNA-protein complexes.

- Sequencing : Identify binding sites via high-throughput sequencing .

Compare incorporation efficiency with other thio-modified nucleotides to optimize crosslinking.

Advanced: What electrochemical methods elucidate the redox behavior of this compound derivatives?

Answer:

Cyclic voltammetry (CV) is critical for studying electron transfer processes:

- Setup : Use a three-electrode system in anhydrous solvents (e.g., DMF) with TBAPF6 as electrolyte.

- Interpretation : Peaks indicate oxidation/reduction potentials; compare with analogs to assess sulfur's electronic effects.

- Challenges : High cathodic potentials may cleave arylsulfone groups, requiring controlled scan rates .

Pair CV with DFT calculations to correlate experimental data with theoretical redox profiles.

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Follow guidelines for thiol-containing compounds:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Segregate waste into sealed containers for incineration or specialized treatment .

Reference Safety Data Sheets (SDS) for compound-specific hazards, though ecological toxicity data may be limited .

Advanced: Which statistical frameworks are appropriate for analyzing dose-response data in this compound bioactivity assays?

Answer:

- Non-linear regression : Fit dose-response curves using models like Hill-Langmuir to estimate EC50/IC50.

- Error analysis : Apply bootstrap resampling to quantify confidence intervals for potency metrics.

- Multivariate tests : Use ANOVA or mixed-effects models if multiple variables (e.g., pH, temperature) influence outcomes .

Validate assumptions (e.g., normality) with Shapiro-Wilk tests before selecting statistical methods.

Basic: What hypotheses link this compound to prebiotic RNA synthesis?

Answer:

Thiouridines are proposed as prebiotic RNA precursors due to:

- Enhanced stability : Sulfur modifications protect RNA from hydrolysis in simulated early-Earth conditions.

- Catalytic potential : Thiophilic metal ions (e.g., Zn²⁺) may facilitate non-enzymatic polymerization.

Test these hypotheses via abiotic synthesis experiments under reducing atmospheres, using LC-MS to detect oligomerization products .

Advanced: How can isotopic labeling resolve mechanistic ambiguities in this compound reactivity studies?

Answer:

- 13C/15N labeling : Track carbon/nitrogen migration during desulfurization using NMR or IR spectroscopy .

- Deuterium tracing : Incorporate D-atoms at reaction sites to study kinetic isotope effects (KIEs).

- Radiolabeling (3H/14C) : Quantify metabolite distribution in enzymatic assays via scintillation counting.

Combine labeling with computational modeling (e.g., MD simulations) to map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.